

2-Bromo-3-cyclopropylpyridine: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-3-cyclopropylpyridine*

Cat. No.: *B580542*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-cyclopropylpyridine is a key heterocyclic building block increasingly utilized in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a cyclopropyl group at the 3-position of the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. The presence of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The cyclopropyl moiety is a desirable feature in medicinal chemistry, often contributing to improved metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of **2-Bromo-3-cyclopropylpyridine** in key organic transformations and highlights its application in the synthesis of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-3-cyclopropylpyridine** is provided below.

Property	Value
CAS Number	1256788-23-4 [1]
Molecular Formula	C ₈ H ₈ BrN [1]
Molecular Weight	198.06 g/mol [1]
IUPAC Name	2-bromo-3-cyclopropylpyridine [1]

Applications in Organic Synthesis

2-Bromo-3-cyclopropylpyridine is a valuable precursor for a range of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds between an organohalide and an organoboron compound.[\[2\]](#)[\[3\]](#)[\[4\]](#) **2-Bromo-3-cyclopropylpyridine** readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring. This is a key strategy in the synthesis of biaryl and heteroarylpyridines, which are common scaffolds in many biologically active molecules.

Application Example: Synthesis of c-Met Kinase Inhibitors

2-Bromo-3-cyclopropylpyridine has been utilized in the synthesis of potent and selective inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The following protocol is adapted from a patented synthesis of an aminopyridine derivative targeting c-Met.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a c-Met Kinase Inhibitor Intermediate

This protocol details the Suzuki-Miyaura coupling of **2-Bromo-3-cyclopropylpyridine** with (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

- **2-Bromo-3-cyclopropylpyridine**
- (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- Sodium Carbonate (Na_2CO_3)
- 1,4-Dioxane
- Water
- Nitrogen or Argon gas
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

Procedure:

- To a solution of **2-Bromo-3-cyclopropylpyridine** (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol (1.2 eq) and sodium carbonate (2.0 eq).
- The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) is then added, and the mixture is degassed for an additional 5 minutes.
- The reaction mixture is heated to 80 °C and stirred under an inert atmosphere.

- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data:

Reactant 1	Reactant 2	Catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
2-Bromo-3-cyclopropylpyridine	(6-(boronic acid pinacol ester)pyridin-3-yl)methanol	Pd(dppf) Cl ₂	Na ₂ CO ₃	Dioxane/H ₂ O	80	Not specified	88

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base.[\[10\]](#)[\[11\]](#)[\[12\]](#) This reaction is a powerful tool for the synthesis of arylamines and has broad applications in pharmaceutical and materials science. While a specific example using **2-Bromo-3-cyclopropylpyridine** is not readily available in the provided search results, a general protocol for the amination of a similar 2-bromopyridine substrate is presented below.

General Protocol for Buchwald-Hartwig Amination:

Materials:

- **2-Bromo-3-cyclopropylpyridine** (or other 2-bromopyridine)
- Amine (primary or secondary)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$)
- Phosphine ligand (e.g., BINAP, Xantphos)
- Strong base (e.g., NaOt-Bu , Cs_2CO_3)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)
- Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

- In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with the palladium precatalyst, phosphine ligand, and the base.
- The **2-Bromo-3-cyclopropylpyridine** and the amine are then added.
- Anhydrous, degassed solvent is added to the vessel.
- The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring.
- The reaction is monitored by TLC or LC-MS until the starting material is consumed.
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues.
- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization.

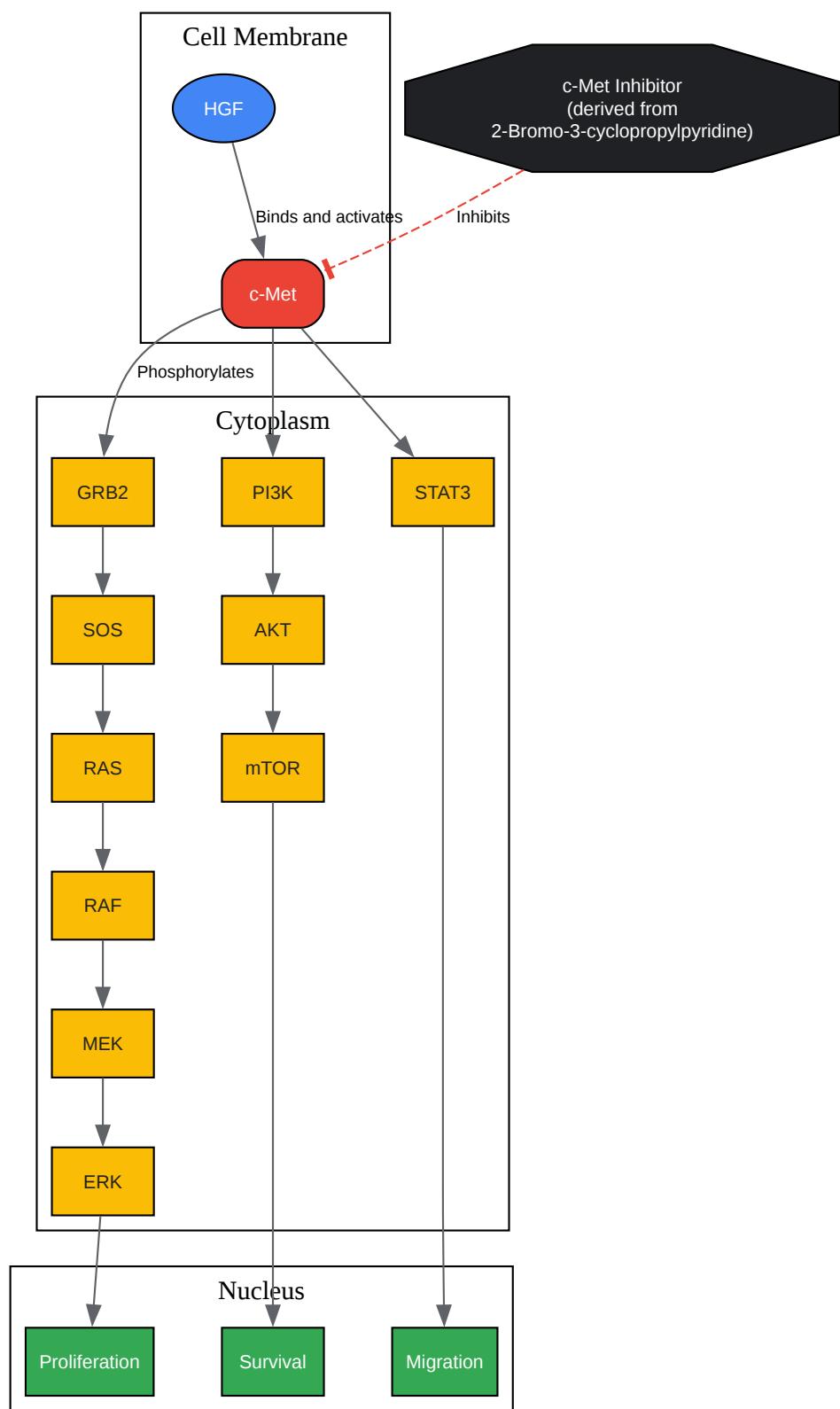
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16][17] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[14] A general protocol for the Sonogashira coupling of a bromopyridine is provided below.

General Protocol for Sonogashira Coupling:

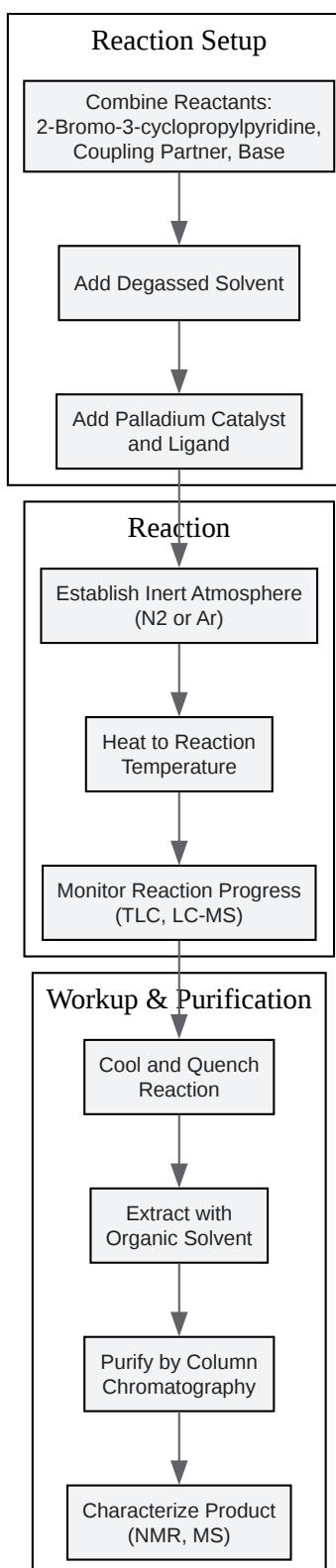
Materials:

- **2-Bromo-3-cyclopropylpyridine** (or other bromopyridine)
- Terminal alkyne
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
- Copper(I) salt (e.g., CuI)
- Amine base (e.g., triethylamine, diisopropylamine)
- Anhydrous solvent (e.g., THF, DMF)
- Inert atmosphere setup


Procedure:

- To a solution of the **2-Bromo-3-cyclopropylpyridine** in an anhydrous solvent under an inert atmosphere, the palladium catalyst, copper(I) iodide, and the amine base are added.
- The terminal alkyne is then added to the reaction mixture.
- The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates.
- The reaction progress is monitored by TLC or GC-MS.

- Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove the copper catalyst.
- The organic layer is further washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography.


Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the c-Met signaling pathway targeted by inhibitors synthesized from **2-Bromo-3-cyclopropylpyridine** and a general experimental workflow for a cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: The c-Met signaling pathway and the point of inhibition.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for cross-coupling reactions.

Conclusion

2-Bromo-3-cyclopropylpyridine is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily undergo key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient construction of diverse and complex molecular scaffolds. These scaffolds are of significant interest in drug discovery, particularly for the development of targeted therapies such as kinase inhibitors. The provided protocols and data serve as a practical guide for researchers to effectively utilize this important synthetic intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 3. Synthesis Reaction Description Plus Examples [thoughtco.com]
- 4. WO2016074532A1 - Method for preparing alectinib - Google Patents [patents.google.com]
- 5. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in the Development of Small Molecule c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. scispace.com [scispace.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. kbfi.ee [kbfi.ee]
- To cite this document: BenchChem. [2-Bromo-3-cyclopropylpyridine: A Versatile Building Block for Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580542#2-bromo-3-cyclopropylpyridine-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com